molecular formula C18H26O12 B019715 L-Iditol hexaacetate CAS No. 13443-46-4

L-Iditol hexaacetate

Cat. No. B019715
CAS RN: 13443-46-4
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-WNRNVDISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Iditol hexaacetate is a compound with the molecular formula C18H26O12 . It has an average mass of 434.392 Da and a monoisotopic mass of 434.142426 Da . It is useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of L-Iditol hexaacetate consists of 18 carbon atoms, 26 hydrogen atoms, and 12 oxygen atoms . It has 4 defined stereocentres .

Scientific Research Applications

  • Drug Discovery and Development : A study by Shively and Conrad (1976) in "Biochemistry" highlights the production of L-idosyl 2-sulfate, a labile compound to 0.1 N HCl at 100 degrees C, indicating its potential role in drug discovery and development (Shively & Conrad, 1976).

  • Synthesis of Polyhydroxylated Piperidines and Azepanes : Poitout, Merrer, and Depezay (1994) in "Tetrahedron Letters" described using D-mannitol and L-iditol bis-epoxides as substrates for synthesizing polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and analogues (Poitout, Merrer, & Depezay, 1994).

  • Extracellular Polysaccharide Research : Stack, Plattner, and Ĉoté (1988) in "Fems Microbiology Letters" found that L-iduronic acid, a constituent of extracellular polysaccharide produced by Butyrivibrio fibrisolvens strain X6C61, involves iditol hexaacetate as an artifact in neutral sugar analysis (Stack, Plattner, & Ĉoté, 1988).

  • Organic Synthesis and Biosynthesis : Kopf et al. (1994) in "Carbohydrate Research" explored the unique 1,3-parallel interactions in meso-d-glycero-l-altro-heptitol and its derived heptaacetates, suggesting applications in organic synthesis and biosynthesis (Kopf et al., 1994).

  • Monosaccharide Laxatives for Constipation : Oosaka (2009) in "Yakugaku Zasshi" discussed how rare sugar alcohols like D-talitol and L-iditol exhibit a laxative effect in mice, suggesting their potential as monosaccharide laxatives for treating constipation (Oosaka, 2009).

  • Asymmetric Hydrogenation Catalyst : Bakos, Heil, and Markó (1983) in the "Journal of Organometallic Chemistry" reported on a chiral 1,4-diphosphine derived from L-iditol, which acts as an asymmetric hydrogenation catalyst for dehydroamino acids (Bakos, Heil, & Markó, 1983).

  • Muscarine-Like Biological Activity Research : Kuszmann and Pelczer (1981) in "Carbohydrate Research" found that 1,6-diamino-2,5-anhydro-1,6-dideoxy-l-iditol and its derivatives do not exhibit muscarine-like biological activity, indicating a potential starting point for further research (Kuszmann & Pelczer, 1981).

  • Conformation and Configuration Analysis : Sohár, Feher, and Toldy (1981) in "Magnetic Resonance in Chemistry" detailed the stable conformation and configuration of dibenzylidene-L-iditol isomers, as determined by 1H and 13C NMR spectroscopy (Sohár, Feher, & Toldy, 1981).

  • Illicit Drug Production Analysis : El-Haj, Al-Amri, and Ali (2004) in "Forensic Science International" identified mannitol hexaacetate as an ingredient in some brown illicit drug seizures, suggesting a specific production process in a trafficking organization (El-Haj, Al-Amri, & Ali, 2004).

properties

IUPAC Name

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-WNRNVDISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Iditol hexaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Iditol hexaacetate
Reactant of Route 2
Reactant of Route 2
L-Iditol hexaacetate
Reactant of Route 3
Reactant of Route 3
L-Iditol hexaacetate
Reactant of Route 4
Reactant of Route 4
L-Iditol hexaacetate
Reactant of Route 5
Reactant of Route 5
L-Iditol hexaacetate
Reactant of Route 6
Reactant of Route 6
L-Iditol hexaacetate

Citations

For This Compound
25
Citations
MK Higgins, SL Morgan, A Fox, RS Bly - Analytical Chemistry, 1994 - ACS Publications
Isomeric aldohexose sugars derivatized using the alditol acetate method produce diastereomeric products that can be dif-ferentiated by electron impact (El)-mass spectrometry. The use …
Number of citations: 22 pubs.acs.org
JK Herd, WR Mayberry, RL Snell - Carbohydrate Research, 1982 - Elsevier
… , 6.495 g (49.3 % of the theoretical) of L-iditol hexaacetate (10) was obtained; this was > 96 a/0 … from ethanol ylelded L-iditol hexaacetate containing less than 0.01 y0 of Impurity (g lc). t-…
Number of citations: 15 www.sciencedirect.com
WP Campbell, D Todd - Journal of the American Chemical Society, 1942 - ACS Publications
… 1,5 > ß< 1,6 > exhibited optical properties which were identical with thoseof L-iditol hexaacetate. … of L-iditol hexaacetate in 3 cc. of boiling alcohol deposited 0.1 g. (91%) of racemic iditol …
Number of citations: 84 pubs.acs.org
SJ Mills, AM Riley, C Liu, MF Mahon… - … –A European Journal, 2003 - Wiley Online Library
… NMR spectra, melting point and specific rotation of 12 identified it as L-iditol hexaacetate,22 thus identifying (−)-3 b as the 3,4:5,6-protected diacetal, and confirming the configurational …
ML Wolfrom, JN Schumacher - Journal of the American Chemical …, 1955 - ACS Publications
In an attempt to interpret in part the nature of the alkaline defecation process in cane sugar-house work, an aqueous solution of D-fructose was heated for 24 hr. at pH 8 (initial) in the …
Number of citations: 23 pubs.acs.org
RM Hann, CS Hudson - Journal of the American Chemical Society, 1942 - ACS Publications
… an authentic specimen of L-iditol hexaacetate. The anhydro … Pure crystalline L-iditol hexaacetate, prepared by the … to 160 upon admixture with authentic L-iditol hexaacetate, with …
Number of citations: 38 pubs.acs.org
J Wachtmeister, A Mühlman, B Classon, I Kvarnström… - Tetrahedron, 2000 - Elsevier
… The crude product mixture was then crystallized from EtOH to give l-iditol hexaacetate (8) as white crystals in 47% yield with d-glucitol hexaacetate remaining in solution. De-O-…
Number of citations: 25 www.sciencedirect.com
R Allerton, HG Fletcher Jr - Journal of the American Chemical …, 1954 - ACS Publications
… the product (68 mg., 5.7%) melted at 120-122; mixed with authentic L-iditol hexaacetate it melted at … rotation of — 25.0; L-iditol hexaacetate rotates8 —25.5 in this solvent (c 3.36). …
Number of citations: 44 pubs.acs.org
EL O'Connell, IA Rose - Journal of Biological Chemistry, 1973 - ASBMB
1,2-Anhydro-d-mannitol-6-P rapidly inactivates phosphoglucose isomerase and becomes covalently bound in ester linkage to a glutamate residue. Protection by a competitive inhibitor, …
Number of citations: 56 www.jbc.org
PAJ Gorin, AS Perlin - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… , to be L-idose, for on treatment with phenylhyclrazine acetate it yielded 1,-idose phenylosazone (L-sorbosazone) ancl on reductio~i follo~ved by acetylation it gave L-iditol hexaacetate (…
Number of citations: 13 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.